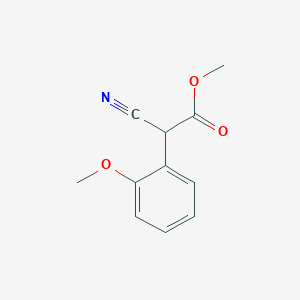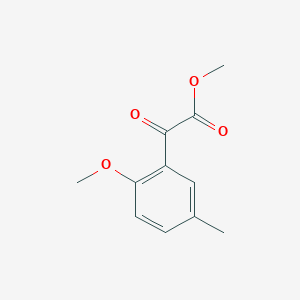![molecular formula C16H16FNO3 B7849170 1-(3-Fluoro-4-methoxyphenyl)-2-[(2-methoxyphenyl)amino]ethan-1-one](/img/structure/B7849170.png)
1-(3-Fluoro-4-methoxyphenyl)-2-[(2-methoxyphenyl)amino]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Fluoro-4-methoxyphenyl)-2-[(2-methoxyphenyl)amino]ethan-1-one is a complex organic compound characterized by its unique molecular structure, which includes a fluoro and methoxy group on the phenyl ring, and an amine group attached to another phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-4-methoxyphenyl)-2-[(2-methoxyphenyl)amino]ethan-1-one typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative of 3-fluoro-4-methoxyphenyl with a halogenated derivative of 2-methoxyaniline under palladium catalysis. The reaction conditions require a palladium catalyst, a base, and an appropriate solvent to facilitate the coupling reaction.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Fluoro-4-methoxyphenyl)-2-[(2-methoxyphenyl)amino]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
1-(3-Fluoro-4-methoxyphenyl)-2-[(2-methoxyphenyl)amino]ethan-1-one has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1-(3-Fluoro-4-methoxyphenyl)-2-[(2-methoxyphenyl)amino]ethan-1-one exerts its effects involves its interaction with molecular targets and pathways. The presence of fluorine and methoxy groups can influence the compound's binding affinity and selectivity towards specific receptors or enzymes. The exact mechanism may vary depending on the biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(3-Fluoro-4-methoxyphenyl)-2-[(2-methoxyphenyl)amino]ethan-1-one can be compared with other similar compounds, such as:
1-(3-Fluoro-4-methoxyphenyl)ethanol: This compound lacks the amine group present in the target compound.
2-[(2-Methoxyphenyl)amino]ethan-1-one: This compound lacks the fluorine atom on the phenyl ring.
The uniqueness of this compound lies in its combination of fluorine and methoxy groups, which can impart distinct chemical and biological properties compared to similar compounds.
Eigenschaften
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)-2-(2-methoxyanilino)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO3/c1-20-15-8-7-11(9-12(15)17)14(19)10-18-13-5-3-4-6-16(13)21-2/h3-9,18H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHPPCXKYWCLBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CNC2=CC=CC=C2OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2'-Fluoro-6-methoxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B7849129.png)
![3'-Fluoro-6-methoxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B7849133.png)
![3-[1-(2-Methylpropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7849136.png)

![(6-Methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B7849157.png)
![2-[(2,5-Dimethoxyphenyl)amino]-1-(4-fluorophenyl)ethan-1-one](/img/structure/B7849162.png)
![2-[(2,4-Dimethoxyphenyl)amino]-1-(4-fluorophenyl)ethan-1-one](/img/structure/B7849168.png)

